2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound (CAS: 899968-04-8) features a pyridazinone core substituted at the 3-position with a 3,4,5-trimethoxyphenyl group and an acetamide side chain linked to a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₂₂H₂₀F₃N₃O₅, with a molecular weight of 463.4 g/mol . The trimethoxyphenyl moiety enhances lipophilicity, which may influence membrane permeability and receptor binding.
Properties
IUPAC Name |
2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O5/c1-31-17-9-13(10-18(32-2)21(17)33-3)16-7-8-20(30)28(27-16)12-19(29)26-15-6-4-5-14(11-15)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUGZFBSOFICOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a pyridazinone derivative that has attracted considerable attention due to its diverse biological activities, particularly its role in inhibiting inflammatory pathways and cancer cell proliferation. This compound's unique structure contributes to its potential therapeutic applications, making it a subject of ongoing research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 443.39 g/mol. The compound features a pyridazinone core substituted with a trifluoromethyl group and a trimethoxyphenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 443.39 g/mol |
| CAS Number | 899968-16-2 |
The primary biological activity of this compound is attributed to its ability to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB is a crucial transcription factor involved in regulating immune responses and inflammation. The compound binds to the inhibitor of kappa B kinase (IKK) complex, preventing the phosphorylation and degradation of IκB proteins. This inhibition blocks the activation of NF-κB, leading to reduced expression of pro-inflammatory cytokines and other downstream targets involved in inflammation and cell survival.
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies indicate that the compound can effectively reduce the production of inflammatory mediators such as TNF-α and IL-6 in activated macrophages.
Anticancer Properties
The compound has shown promising results in various cancer cell lines, including breast, lung, and pancreatic cancers. In vitro assays reveal that it inhibits cell proliferation and induces apoptosis in these cancer cells. For instance, studies have reported IC50 values ranging from 10 to 30 µM against different cancer types, indicating potent anticancer activity .
Comparison with Other Compounds
When compared to other known inhibitors such as colchicine and podophyllotoxin, this pyridazinone derivative demonstrates a more selective inhibition profile targeting NF-κB activation specifically rather than general cytotoxicity.
| Compound | Mechanism of Action | IC50 (µM) |
|---|---|---|
| 2-(6-oxo...acetamide | NF-κB Inhibition | 10 - 30 |
| Colchicine | Tubulin Polymerization Inhibition | 0.5 - 5 |
| Podophyllotoxin | Topoisomerase II Inhibition | 0.1 - 1 |
Case Studies
Recent studies have highlighted the effectiveness of this compound in animal models. For example, one study demonstrated that administration of the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer . Another investigation focused on its anti-inflammatory effects showed that treatment led to a marked decrease in paw edema in carrageenan-induced inflammation models.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of pyridazine could inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies revealed that it disrupts bacterial cell wall synthesis, leading to cell lysis and death. This property is particularly beneficial in developing new antibiotics amid rising antibiotic resistance .
Pharmacology
Enzyme Inhibition
This compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling. This suggests its potential use in treating inflammatory diseases .
Neuroprotective Effects
Preliminary studies indicate that this compound may provide neuroprotective benefits in models of neurodegenerative diseases like Alzheimer's. The compound appears to reduce oxidative stress and improve cognitive function in animal models .
Material Science
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in the synthesis of advanced polymers with specific properties such as increased thermal stability and enhanced mechanical strength. Researchers are exploring its incorporation into polymer matrices for applications in coatings and composites.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyridazine derivatives demonstrated that modifications at the N-acetamide position significantly enhanced anticancer activity against human breast cancer cell lines. The specific derivative containing the trifluoromethyl group exhibited IC50 values lower than standard chemotherapeutics, indicating superior efficacy.
Case Study 2: Antimicrobial Activity
In a comparative study of various pyridazine derivatives, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it had a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to other pyridazinone derivatives and acetamide-containing molecules. Key comparisons include:
Structural and Molecular Comparisons
Key Observations
Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound increases lipophilicity compared to phenyl or p-tolyl analogs . Methoxy groups may enhance π-π stacking in receptor binding. Trifluoromethyl groups (in positions 2 or 3 on the phenyl ring) improve metabolic resistance but may reduce solubility .
Molecular Weight and Solubility :
- The target compound (463.4 g/mol) is heavier than analogs like (336.3 g/mol), which may affect bioavailability.
- Pyridine-containing derivatives (e.g., ) likely have better aqueous solubility due to the basic nitrogen atom.
Synthetic Accessibility :
- The synthesis of trimethoxyphenyl derivatives (as in the target compound) requires multi-step functionalization, whereas phenyl-substituted analogs (e.g., ) are simpler to prepare .
Research Findings (Inferred from Structural Analogues)
- Metabolic Stability: Trifluoromethyl groups are known to reduce oxidative metabolism, as seen in FDA-approved drugs like celecoxib .
Q & A
Q. What computational tools predict metabolic pathways and potential toxic metabolites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
